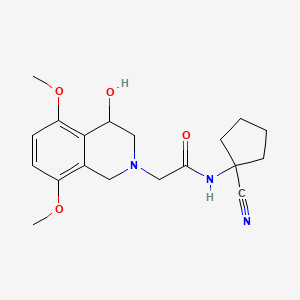

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide

Description

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl cyan group and a substituted dihydroisoquinoline moiety. The compound’s synthesis involves sequential reactions starting from N-(1-cyanocyclopentyl)acetamide (1), which is reduced to form an intermediate amine (2) and subsequently reacted with phenyl isothiocyanate to yield the target structure .

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-25-15-5-6-16(26-2)18-13(15)9-22(10-14(18)23)11-17(24)21-19(12-20)7-3-4-8-19/h5-6,14,23H,3-4,7-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTWHMUFQKKRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CN(CC(C2=C(C=C1)OC)O)CC(=O)NC3(CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a broader class of acetamide derivatives with heterocyclic appendages. Key structural analogs include benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides) . A comparative analysis is provided below:

Functional Group and Pharmacophore Analysis

- Hydrogen-Bonding Capacity: The hydroxy group on the dihydroisoquinoline core distinguishes the target compound from benzothiazole analogs, enabling stronger hydrogen-bond interactions with biological targets (e.g., enzymes or receptors) .

- Electron-Donating vs.

- Conformational Flexibility: The dihydroisoquinoline’s partially saturated ring may confer greater flexibility compared to rigid benzothiazole systems, influencing target selectivity .

Physicochemical Properties (Inferred)

- Solubility : The hydroxy and methoxy groups may enhance aqueous solubility relative to halogenated benzothiazole derivatives, which are more lipophilic .

- Stability: The cyanocyclopentyl group could introduce steric protection against enzymatic degradation, whereas trifluoromethyl groups in analogs may improve metabolic stability .

Q & A

Q. Key Optimization Parameters :

| Parameter | Example Conditions | Yield | Reference |

|---|---|---|---|

| Coupling Agent | EDC·HCl, triethylamine (DCM, 273 K) | 85% | |

| Solvent System | Ethanol with sodium acetate (reflux) | 85% | |

| Cyanation Reagent | Cyanogen bromide (DMF, 298 K) | ~70%* |

*Inferred from analogous syntheses.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Purity assessment using C18 columns (e.g., 95% purity threshold) .

- Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H] ion) .

Advanced: How can conformational heterogeneity in crystallographic studies be resolved?

Methodological Answer:

- Refinement Software : Use SHELXL for handling multiple molecules in the asymmetric unit. Apply restraints to manage torsional flexibility in the cyclopentyl and isoquinoline groups .

- Data Collection : High-resolution (<1.0 Å) X-ray data to distinguish overlapping electron density regions.

- Case Example : In analogous acetamides, three conformers were resolved by refining occupancy factors and analyzing hydrogen-bonding patterns (e.g., R_2$$^2(10) dimers) .

Advanced: What intermolecular interactions stabilize the crystal lattice?

Methodological Answer:

Q. Table: Representative Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯O (amide) | 2.85 | 155 | |

| O–H⋯N (isoquinoline) | 2.92 | 160 |

Advanced: How to address contradictory structure-activity relationship (SAR) data in analogs?

Methodological Answer:

- Comparative Analysis :

- Experimental Validation :

- Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

- Degradation Studies :

- Light Sensitivity : UV-Vis spectroscopy to detect photooxidation of the cyanocyclopentyl group .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- Metabolite Identification : In silico cytochrome P450 metabolism simulations (e.g., oxidation at the isoquinoline ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.